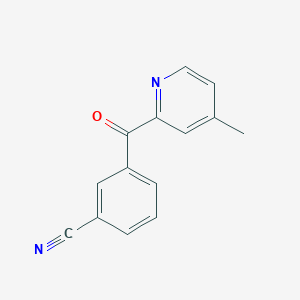

2-(3-Cyanobenzoyl)-4-methylpyridine

Description

Overview of the Chemical Compound's Significance in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, and pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a quintessential example of a foundational heterocycle. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, leading to a vast array of derivatives with tailored functionalities.

The structure of 2-(3-Cyanobenzoyl)-4-methylpyridine incorporates several key chemical features. The pyridine ring itself provides a basic nitrogen atom, capable of participating in hydrogen bonding and coordination with metal ions. The methyl group at the 4-position and the cyanobenzoyl group at the 2-position introduce further complexity and potential for chemical transformations. The cyano (CN) group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, or amides. The benzoyl moiety introduces an additional aromatic ring and a ketone linkage, which can also be a site for further chemical reactions.

Current Research Landscape Pertaining to this compound

The current research landscape for this compound appears to be centered on its role as a building block in organic synthesis. While extensive, dedicated studies on this specific compound are not widely available in mainstream academic literature, its constituent parts and related structures are subjects of ongoing investigation. For instance, research into cyanopyridines and methylpyridines is active, particularly in the fields of medicinal chemistry and materials science.

The synthesis of related pyridine derivatives often involves multi-step processes. For example, the synthesis of 3-cyano-2-(4-methylphenyl)pyridine involves an eight-step sequence starting from 2-amino-3-picoline. prepchem.com Similarly, methods for the synthesis of 3-Amino-2-chloro-4-methylpyridine, a key intermediate for the non-nucleosidic reverse transcriptase inhibitor nevirapine, have been reported, highlighting the importance of substituted methylpyridines in drug discovery. chemicalbook.com

The synthesis of cyanopyridine derivatives can also be achieved through catalytic ammoxidation of picolines (methylpyridines). google.com For instance, 3-cyanopyridine (B1664610) can be produced from 3-picoline, ammonia, and air in the presence of a catalyst. google.com These synthetic strategies underscore the general approaches that could be applicable to the preparation of this compound.

Scope and Objectives of Academic Research on the Chemical Compound

The primary objective of academic research involving compounds like this compound is often to explore new synthetic methodologies and to create libraries of novel compounds for screening in various applications. The focus is typically on the efficiency, selectivity, and scalability of the synthetic routes.

For instance, research in this area might aim to:

Develop more efficient and environmentally benign methods for the synthesis of functionalized pyridines.

Investigate the reactivity of the cyano and ketone functional groups in the context of the substituted pyridine ring.

Utilize this compound as a precursor for the synthesis of more complex heterocyclic systems with potential biological activity or interesting material properties.

While specific research dedicated solely to this compound is limited, the broader context of research on substituted pyridines suggests that its value lies in its potential as an intermediate for creating more elaborate molecular architectures.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of a closely related compound, 4-methylpyridine-3-carbonitrile (also known as 3-cyano-4-methylpyridine). It is important to note that while this compound shares structural similarities, the properties of this compound will differ due to the presence of the benzoyl group.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | nih.govthermofisher.com |

| Molecular Weight | 118.14 g/mol | nih.gov |

| Appearance | White to cream to yellow to brown crystals or powder | thermofisher.com |

| Melting Point | 38.0-47.0 °C | thermofisher.com |

| IUPAC Name | 4-methylpyridine-3-carbonitrile | nih.govthermofisher.com |

| CAS Number | 5444-01-9 | nih.govthermofisher.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methylpyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-5-6-16-13(7-10)14(17)12-4-2-3-11(8-12)9-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJSPIOUNLISNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Cyanobenzoyl 4 Methylpyridine and Analogues

Established Reaction Pathways for the Benzoyl-Pyridine Scaffold

The construction of the benzoyl-pyridine framework is traditionally achieved through acylation reactions, a reliable and well-understood method. More recently, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering unique advantages in terms of scope and functional group tolerance.

Acylation Reactions Involving Pyridine (B92270) Precursors

Acylation reactions represent a cornerstone in the synthesis of benzoylpyridines. These reactions typically involve the introduction of an acyl group onto a pyridine ring system. The most common approach is the Friedel-Crafts acylation or related condensation reactions.

The direct condensation of a cyanobenzoyl halide, such as 3-cyanobenzoyl chloride, with a methylpyridine, like 4-methylpyridine (B42270), is a primary method for forming the 2-(3-Cyanobenzoyl)-4-methylpyridine structure. This reaction, a form of electrophilic acylation, proceeds by the attack of the nucleophilic pyridine ring on the electrophilic carbonyl carbon of the acyl halide. The presence of the cyano group on the benzoyl moiety and the methyl group on the pyridine ring can influence the reactivity and regioselectivity of the reaction.

The success of the acylation reaction is highly dependent on carefully controlled reaction conditions. Key parameters that significantly influence the yield and purity of the desired product include temperature, stoichiometry of the reactants, solvent polarity, and the maintenance of an inert atmosphere.

For instance, the reaction temperature can affect the rate of reaction and the formation of byproducts. Stoichiometry is crucial to ensure complete conversion of the limiting reagent and to minimize side reactions. The choice of solvent is also critical; its polarity can influence the solubility of the reactants and intermediates, thereby affecting the reaction kinetics. An inert atmosphere, typically nitrogen or argon, is often necessary to prevent the reaction of sensitive reagents with atmospheric oxygen or moisture.

A modular flow-based approach has also been developed for the synthesis of benzoylpyridines, which involves a light-driven, catalyst-free reductive arylation of aromatic aldehydes and cyanopyridines, followed by an oxidation step. nih.gov This method allows for the efficient production of electronically differentiated bisaryl ketones with high yields and short reaction times. nih.gov

Table 1: Influence of Reaction Parameters on Acylation

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Varies depending on reactants, but often controlled between 0°C and reflux. |

| Stoichiometry | Imbalances can lead to incomplete reactions or the formation of undesired byproducts. | Often a slight excess of one reactant is used to drive the reaction to completion. |

| Solvent Polarity | Influences solubility of reactants and intermediates, affecting reaction rate. | A range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) are used. |

| Inert Atmosphere | Prevents degradation of sensitive reagents and intermediates by oxygen or moisture. | Typically conducted under a nitrogen or argon atmosphere. |

Basic catalysts play a pivotal role in facilitating acylation reactions. doubtnut.com Pyridine and its derivatives are commonly employed not only as reactants but also as catalysts or acid scavengers. doubtnut.comvedantu.comreddit.com In the condensation of a cyanobenzoyl halide with a methylpyridine, a base is essential to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. doubtnut.com This neutralization prevents the protonation of the pyridine reactant, which would deactivate it towards further acylation. doubtnut.com

Furthermore, certain bases can act as nucleophilic catalysts. vedantu.comreddit.comchemtube3d.com Pyridine itself can react with the acyl halide to form a highly reactive acylpyridinium ion intermediate. reddit.comthieme-connect.com This intermediate is then more susceptible to nucleophilic attack by the methylpyridine, thus accelerating the rate of the desired acylation reaction. The choice of base can therefore significantly impact the reaction's efficiency and outcome. doubtnut.comvedantu.com

Metal-Catalyzed Cross-Coupling Strategies for Constructing the Core Structure

In addition to traditional acylation methods, metal-catalyzed cross-coupling reactions have gained prominence as a sophisticated strategy for constructing the benzoyl-pyridine core. These methods offer a high degree of control and are often tolerant of a wider range of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in modern organic synthesis. thieme-connect.comnih.gov For the synthesis of benzoylpyridines, these reactions can be employed to form the key carbon-carbon bond between the pyridine and benzoyl moieties. For example, a palladium catalyst can facilitate the coupling of a pyridyl-organometallic reagent with a cyanobenzoyl halide, or vice versa.

A notable development is the palladium-catalyzed cross-coupling of 2-benzoylpyridine (B47108) N-oxides with aryl bromides, which proceeds via a formal C(sp2)–C(O) bond activation of an unstrained ketone. thieme-connect.com This protocol demonstrates good functional group tolerance and provides a route to a variety of 2-arylpyridine N-oxides. thieme-connect.com Another approach involves the palladium(II)-catalyzed ortho-benzoxylation of 2-arylpyridines with aryl acylperoxides, which shows remarkable regioselectivity. nih.gov Similarly, palladium-catalyzed ortho-C-H-benzoxylation of 2-arylpyridines has been achieved using iodobenzene (B50100) dibenzoates. researchgate.net These advanced methods highlight the versatility of palladium catalysis in accessing complex benzoylpyridine structures.

Nickel-Mediated Cross-Couplings in Pyridine Derivatization

The formation of carbon-carbon bonds at specific positions on the pyridine ring is a formidable task due to the inherent electronic properties of the heterocycle. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods for the derivatization of pyridines. These reactions offer unique reactivity patterns and are particularly well-suited for the synthesis of 2-substituted pyridines.

In the context of synthesizing this compound, a nickel-catalyzed cross-coupling approach would likely involve the coupling of a 2-halopyridine derivative with an appropriate organometallic reagent derived from 3-cyanobenzaldehyde (B1676564) or a related precursor. For instance, a Negishi-type coupling between 2-chloro-4-methylpyridine (B103993) and an organozinc reagent derived from 3-cyanobenzoyl chloride could be envisioned.

Key advantages of employing nickel catalysis include its lower cost compared to palladium and its ability to activate challenging C-Cl bonds. Various nickel-ligand systems have been developed to fine-tune the reactivity and selectivity of these transformations. For the synthesis of 2-aroylpyridines, ligands such as bipyridines or phosphines can be employed to stabilize the nickel catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. A representative, albeit general, reaction scheme is depicted below.

Table 1: Representative Conditions for Nickel-Mediated Acylation of a Halopyridine

| Parameter | Condition |

| Pyridine Substrate | 2-Chloro-4-methylpyridine |

| Acylating Agent | 3-Cyanobenzoyl derivative (e.g., organozinc) |

| Nickel Catalyst | NiCl₂(dppp), Ni(cod)₂ |

| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | 60-100 °C |

This table represents a hypothetical set of conditions based on known nickel-catalyzed acylation reactions and may require optimization for the specific synthesis of this compound.

Research into nickel-catalyzed C-N coupling of haloarenes also provides insights into the versatility of nickel catalysis, which could be adapted for C-C bond formation in similar systems. researchgate.net The development of nickel(II)-hydrazineylpyridine catalyzed reactions further underscores the potential for novel nickel-based methodologies in synthesizing complex molecules. rsc.org

Novel and Efficient Synthetic Approaches

The demand for more sustainable and efficient chemical processes has driven the development of innovative synthetic technologies. Microwave-assisted synthesis and continuous flow techniques have shown considerable promise in accelerating reaction times, improving yields, and enhancing scalability for the synthesis of pyridine derivatives.

Microwave-Assisted Synthetic Protocols for Related Pyridine Derivatives

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved product yields. mdpi.commonash.edu This technology has been successfully applied to a wide range of heterocyclic syntheses, including those of functionalized pyridines. nih.goveurekaselect.comrsc.org

For the synthesis of this compound analogues, a microwave-assisted approach could be particularly beneficial in the cross-coupling step or in the construction of the pyridine ring itself. The rapid and uniform heating provided by microwaves can overcome activation barriers and minimize the formation of side products. monash.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Pyridine Derivatization

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature | 80-150 °C | 100-200 °C |

| Yield | Moderate to Good | Good to Excellent |

| Side Products | Often observed | Minimized |

This table provides a generalized comparison and the specific outcomes would depend on the reaction.

The use of microwave irradiation in one-pot, multi-component reactions further highlights its potential for the efficient assembly of complex pyridine structures. nih.gov

Continuous Flow Synthesis Techniques for Scalability and Control

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, particularly for large-scale production. nih.govrsc.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. researchgate.net

The synthesis of this compound and its analogues could be readily adapted to a continuous flow process. researchgate.net For example, a packed-bed reactor containing a heterogeneous catalyst could be used for a continuous cross-coupling reaction. This approach not only enhances scalability but also simplifies product purification, as the catalyst is contained within the reactor.

The benefits of continuous flow synthesis for pyridine derivatives include:

Enhanced Safety: Better management of exothermic reactions and hazardous reagents.

Improved Scalability: Production can be easily scaled up by running the system for longer periods. rsc.org

Precise Control: Accurate control over reaction conditions leads to higher purity and yields. nih.gov

Increased Efficiency: Reduced reaction times and simplified workup procedures.

Synthetic Strategies for Regioselectivity and Yield Optimization

A key challenge in the synthesis of 2,4-disubstituted pyridines like this compound is achieving the desired regioselectivity. The electronic nature of the pyridine ring often directs functionalization to the 2- and 6-positions. Therefore, specific strategies are required to control the position of substitution and maximize the yield of the desired isomer.

One effective strategy for achieving regioselectivity is the use of blocking groups. nih.gov For instance, to facilitate functionalization at the 2-position while preventing reaction at the 6-position, a bulky or electronically directing group could be temporarily installed at the 6-position.

Furthermore, the choice of synthetic route can significantly impact regioselectivity. The Hantzsch pyridine synthesis and related multi-component reactions can provide access to specifically substituted pyridines, although control over the final substitution pattern can be challenging. researchgate.net

For the synthesis of this compound, a strategy involving the initial synthesis of 4-methylpyridine followed by a regioselective functionalization at the 2-position would be a logical approach. The development of methods for the direct C-4 alkylation of pyridines has been a long-standing challenge, but recent advances using blocking groups have provided practical solutions. nih.govchemrxiv.org Once the 4-methylpyridine core is established, subsequent acylation at the 2-position can be achieved through various methods, including the nickel-mediated cross-coupling reactions discussed earlier.

Chemical Reactivity and Transformation Mechanisms of 2 3 Cyanobenzoyl 4 Methylpyridine

Oxidation Reactions of the Chemical Compound

Formation of N-Oxides and Other Oxidized Species

The oxidation of a pyridine (B92270) ring to its corresponding N-oxide is a common transformation in organic synthesis. General methods often employ peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), or a combination of hydrogen peroxide with an acid or metal catalyst. researchgate.netorgsyn.orggoogle.com For instance, the oxidation of 3-cyanopyridine (B1664610) to 3-cyanopyridine N-oxide can be achieved using hydrogen peroxide in the presence of a catalyst system. researchgate.net However, no studies were found that specifically document the N-oxidation of 2-(3-Cyanobenzoyl)-4-methylpyridine. The electronic effects of the 3-cyanobenzoyl and 4-methyl substituents would influence the reactivity of the pyridine nitrogen, but without experimental data, the precise outcomes, and formation of specific oxidized species remain undocumented.

Reagents and Conditions for Selective Oxidation

The selection of reagents for the selective oxidation of a multifunctional molecule like this compound is critical. Reagents such as mCPBA and Oxone® are known to be effective for the N-oxidation of various pyridine derivatives. orgsyn.orggoogle.com Typical conditions involve reaction in solvents like dichloromethane (B109758) or aqueous media, sometimes with catalytic additives, at controlled temperatures. researchgate.net However, the literature search did not yield any specific protocols or research findings detailing the reagents and conditions optimized for the selective oxidation of this compound.

Reduction Reactions of the Chemical Compound

Reduction of the Carbonyl Moiety

The reduction of a ketone to a secondary alcohol is a fundamental reaction typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In the context of this compound, a key challenge is achieving chemoselectivity, specifically the reduction of the carbonyl group without affecting the nitrile or the pyridine ring. The relative reactivity of these groups depends heavily on the specific reagent and reaction conditions. While general principles of chemoselectivity are established, no studies were identified that specifically describe the selective reduction of the carbonyl moiety in this compound.

Transformation of the Nitrile Group to Amine Derivatives

The conversion of an aromatic nitrile to a primary amine (a benzylamine (B48309) derivative in this case) can be achieved through various reductive methods. Catalytic hydrogenation (e.g., using H₂ with Raney Nickel or Pd/C) or reduction with strong hydrides like LiAlH₄ are common strategies. The presence of other reducible groups, namely the ketone and the pyridine ring, complicates this transformation. Achieving selective reduction of the nitrile group requires carefully chosen conditions to avoid unwanted side reactions. For example, some reagents might reduce the ketone or even the pyridine ring concurrently. The search did not uncover any specific methods or detailed findings for the selective transformation of the nitrile group in this compound to its corresponding amine.

Reductive Coupling Strategies

Reductive coupling reactions are a powerful tool for forming carbon-carbon bonds. Methodologies include organocatalytic couplings involving radical intermediates or metal-catalyzed homocoupling reactions. These reactions are highly substrate-specific. A thorough search of the available literature yielded no information on reductive coupling strategies that utilize this compound as a starting material or substrate.

Nucleophilic Substitution Reactions Involving the Pyridine Ring and Benzoyl Group

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing benzoyl group at the 2-position. Consequently, the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4, and C6).

Nucleophilic aromatic substitution (SNAr) reactions on pyridine derivatives are well-documented. researchgate.netnih.govyoutube.comnih.govnih.gov The mechanism typically involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. youtube.com In the case of this compound, a suitable leaving group would need to be present on the pyridine ring for a classic SNAr reaction to occur.

However, even without a conventional leaving group, strong nucleophiles can potentially react with the pyridine ring, especially at the activated 2- and 6-positions. The 4-position is occupied by a methyl group, which is not a typical leaving group.

The benzoyl group itself can also be a site for nucleophilic attack at the carbonyl carbon. However, the reactivity of the carbonyl group is influenced by the two attached aromatic rings.

A summary of potential nucleophilic substitution scenarios is presented in the table below.

Table 1: Potential Nucleophilic Substitution Reactions

| Reactive Site | Nucleophile | Potential Product | Reaction Conditions | Notes |

| C2 of Pyridine (with a leaving group) | Amines, Alkoxides, Thiolates | 2-Substituted-4-methylpyridine derivative | Basic or neutral | The benzoyl group acts as a strong activating group. |

| C6 of Pyridine (with a leaving group) | Amines, Alkoxides, Thiolates | 6-Substituted-2-(3-cyanobenzoyl)-4-methylpyridine | Basic or neutral | Steric hindrance from the adjacent benzoyl group might influence reactivity compared to the C2 position. |

| Carbonyl Carbon | Hydride reagents (e.g., NaBH4), Organometallics (e.g., Grignard reagents) | Secondary alcohol | Reductive | Reduction of the ketone to a secondary alcohol is a common transformation. |

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl group contains a benzene (B151609) ring that can undergo electrophilic aromatic substitution. However, the reactivity of this ring is significantly influenced by the deactivating nature of the carbonyl group and the electron-withdrawing cyano group. The carbonyl group is a meta-directing deactivator, meaning it will direct incoming electrophiles to the positions meta to the carbonyl group (C-2', C-4', C-6'). The cyano group is also a strong meta-directing deactivator.

Therefore, electrophilic aromatic substitution on the benzoyl moiety of this compound is expected to be challenging and require harsh reaction conditions. byjus.comsavemyexams.com If a reaction does occur, the substitution would be predicted to happen at the positions meta to both the carbonyl and the cyano groups. Given the 3-cyano substitution, the incoming electrophile would be directed to the 5'-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comsavemyexams.com

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comsavemyexams.com

Table 2: Predicted Electrophilic Aromatic Substitution on the Benzoyl Moiety

| Reaction | Reagents | Predicted Major Product | Notes |

| Nitration | HNO3, H2SO4 | 2-(3-Cyano-5-nitrobenzoyl)-4-methylpyridine | Harsh conditions required due to the deactivating groups. |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 2-(5-Bromo-3-cyanobenzoyl)-4-methylpyridine or 2-(5-Chloro-3-cyanobenzoyl)-4-methylpyridine | Lewis acid catalyst is necessary. |

| Sulfonation | Fuming H2SO4 | 2-(3-Cyano-5-sulfobenzoyl)-4-methylpyridine | The reaction is often reversible. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl3 / RCOCl, AlCl3 | Not expected to be facile | The strongly deactivated ring is generally unreactive towards Friedel-Crafts reactions. |

Exploration of Other Significant Chemical Transformations

Beyond substitution reactions, this compound can potentially undergo other transformations centered on its functional groups.

One significant possibility is the reduction of the cyano group . The nitrile functionality can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation would yield {3-[(4-methylpyridin-2-yl)carbonyl]phenyl}methanamine, a molecule with a new reactive site.

The carbonyl group can also be completely reduced to a methylene (B1212753) group (CH2) via methods like the Wolff-Kishner or Clemmensen reduction, which would result in the formation of 2-(3-cyanobenzyl)-4-methylpyridine.

Furthermore, reactions involving the pyridine nitrogen , such as N-oxidation using a peroxy acid (e.g., m-CPBA) to form the corresponding N-oxide, are also conceivable. This transformation would alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.

Finally, under forcing conditions or through specific catalytic cycles, ring-opening reactions of the pyridine moiety, although less common, could be a potential transformation pathway. chemrxiv.org

Table 3: Other Potential Chemical Transformations

| Functional Group | Reaction Type | Reagents | Potential Product |

| Cyano Group | Reduction | LiAlH4 or H2/Catalyst | {3-[(4-methylpyridin-2-yl)carbonyl]phenyl}methanamine |

| Carbonyl Group | Reduction | Wolff-Kishner (H2NNH2, KOH) or Clemmensen (Zn(Hg), HCl) | 2-(3-Cyanobenzyl)-4-methylpyridine |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | This compound-N-oxide |

Derivatization and Scaffold Applications of 2 3 Cyanobenzoyl 4 Methylpyridine in Organic Synthesis

Design and Synthesis of Functionalized Derivatives

The strategic derivatization of 2-(3-Cyanobenzoyl)-4-methylpyridine hinges on the selective chemical manipulation of its core components: the pyridine (B92270) nucleus, the cyanobenzoyl substituent, and the potential for bioisosteric replacements to modulate its physicochemical and biological properties.

Modification of the Pyridine Nucleus

The pyridine ring within the this compound scaffold offers several avenues for functionalization. The nitrogen atom can be readily quaternized using alkyl or acyl halides, forming pyridinium (B92312) salts. researchgate.net These salts can act as versatile intermediates for further transformations. researchgate.net

The C-H bonds of the pyridine ring can also be directly functionalized. While the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, nucleophilic substitution is a more common strategy, particularly at the positions ortho and para to the nitrogen atom if a suitable leaving group is present. researchgate.net Furthermore, modern synthetic methods have enabled the C4-selective functionalization of pyridine rings, allowing for the introduction of various substituents at the position bearing the methyl group. digitellinc.comorganic-chemistry.orgnih.gov

The 4-methyl group itself is a handle for further reactions. For example, it can undergo oxidation at the benzylic position to form a carboxylic acid or be subjected to ammoxidation to yield a 4-cyanopyridine (B195900) derivative, which is a precursor to various other functional groups. wikipedia.orgkhanacademy.org

Table 1: Potential Modifications of the Pyridine Nucleus

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-2-(3-cyanobenzoyl)-4-methylpyridinium salt |

| C4-H Functionalization | Photoinduced charge transfer with 1,4-dihydropyridines | 4-Alkyl/Acyl/Carbamoyl-2-(3-cyanobenzoyl)pyridine |

| Methyl Group Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-(3-Cyanobenzoyl)pyridine-4-carboxylic acid |

Elaboration of the Cyanobenzoyl Substituent

The cyanobenzoyl moiety is rich in chemical reactivity, providing numerous opportunities for structural elaboration. The benzoyl ketone is susceptible to reduction, typically using hydride reagents like sodium borohydride (B1222165), to yield the corresponding secondary alcohol, phenyl(4-methyl-2-pyridyl)methanol derivative. google.com This alcohol can then be used in subsequent reactions, such as esterification or etherification.

The cyano group is a particularly versatile functional group in drug design and organic synthesis. researchgate.net It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. The cyano group can also participate in cycloaddition reactions or react with nucleophiles to construct new heterocyclic rings. For instance, reaction with hydroxylamine (B1172632) can yield an amidoxime, while reaction with sodium azide (B81097) can produce a tetrazole ring. hyphadiscovery.com

Table 2: Transformations of the Cyanobenzoyl Substituent

| Functional Group | Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Cyano | Hydrolysis (Amide) | H₂O, Acid or Base (controlled) | Carboxamide |

| Cyano | Hydrolysis (Acid) | H₂O, Strong Acid, Heat | Carboxylic Acid |

| Cyano | Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.govwikipedia.org In the context of this compound, both the cyano and the benzoyl groups are prime candidates for such modifications.

The cyano group can be replaced with a variety of other electron-withdrawing groups. researchgate.net Common classical and non-classical bioisosteres for the nitrile functionality include halogens (e.g., -Cl, -F), the trifluoromethyl group (-CF₃), or small heterocyclic rings like tetrazoles and oxadiazoles. drughunter.comcambridgemedchemconsulting.com These replacements can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. researchgate.net For example, replacing a cyano group with a tetrazole ring can introduce an acidic moiety while maintaining a similar steric profile.

The benzoyl group can also be replaced to explore different interactions with biological targets. An amide bond or a non-classical bioisostere like an N-cyano sulfilimine could be introduced. rsc.orgrsc.org Alternatively, the entire benzoylphenyl group could be swapped for other aromatic or heteroaromatic systems to probe different binding pockets.

Table 3: Examples of Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale/Potential Effect |

|---|---|---|

| Cyano (-CN) | Tetrazole | Introduces an acidic, metabolically stable group. |

| Cyano (-CN) | Trifluoromethyl (-CF₃) | Increases lipophilicity and metabolic stability. |

| Cyano (-CN) | Halogen (-F, -Cl) | Modulates electronic properties and lipophilicity. |

| Benzoyl (-COPh) | Phenylsulfone (-SO₂Ph) | Alters geometry and hydrogen bonding capacity. |

This compound as a Key Building Block in Complex Molecular Architectures

The inherent reactivity and functional group handles of this compound make it an excellent starting material for the construction of more elaborate and complex molecular structures, including novel heterocyclic systems and advanced pharmaceutical intermediates.

Synthesis of Novel Heterocyclic Systems Incorporating the Core Structure

Fused heterocyclic systems are of great interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. ias.ac.inbohrium.com The this compound scaffold can be elaborated into such systems through various cyclization strategies.

One common approach is the use of transition metal-catalyzed cycloaddition reactions. For example, a [2+2+2] cycloaddition involving the pyridine ring or a pendant alkyne group could be employed to construct an additional fused ring. nih.govuwindsor.ca Diels-Alder or hetero-Diels-Alder reactions can also be utilized, where parts of the pyridine or benzoyl moiety act as the diene or dienophile. nih.gov

Furthermore, intramolecular reactions can be designed to build new rings. For instance, if the 4-methyl group is functionalized to an amine, and the cyano group is hydrolyzed to a carboxylic acid, an intramolecular condensation could lead to a fused lactam. The cyano group is also a known precursor for building fused pyrimidine (B1678525) rings by reaction with appropriate dinucleophiles. hyphadiscovery.com

Preparation of Advanced Pharmaceutical Intermediates

The utility of this compound as a synthetic building block is highlighted by its role in the preparation of advanced pharmaceutical intermediates. A prominent example is its use in the synthesis of 3-[5-Amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide, a potent p38 kinase inhibitor investigated for conditions like chronic obstructive pulmonary disease. patentcut.comgoogle.comgoogle.comuq.edu.aunais.net.cn

In the synthesis of this complex molecule, a derivative of this compound serves as a key precursor. The pyrazole (B372694) ring is constructed onto the pyridine backbone, with the cyanobenzoyl moiety becoming a critical substituent on the newly formed heterocycle. This demonstrates how the core scaffold provides the necessary framework and functionality for building a highly specific and biologically active molecule. The synthesis of such complex pharmaceutical candidates underscores the importance of having access to versatile and well-defined chemical building blocks like this compound. q100lifesciences.com

Stereochemical Aspects in Derivatization

The introduction of chirality into derivatives of this compound would be a critical step in developing its potential applications in areas such as medicinal chemistry and materials science, where stereoisomers can exhibit significantly different biological activities or physical properties. The key to achieving this lies in the stereoselective derivatization of the molecule, which can be approached through several established strategies in asymmetric synthesis.

Chiral Resolution

One of the classical methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. In the context of this compound derivatization, if a reaction leads to a racemic or diastereomeric mixture of products, these stereoisomers could potentially be separated.

Formation of Diastereomeric Salts: If a derivative of this compound possesses an acidic or basic functional group, it could be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a mixture of diastereomeric salts. These diastereomers, having different physical properties such as solubility, can often be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers of the derivative.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Derivatives of this compound could be separated into their constituent enantiomers based on their differential interactions with the chiral stationary phase.

Asymmetric Synthesis

A more direct and often more efficient approach than resolution is asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one stereoisomer over another.

Catalytic Asymmetric Reduction: The ketone moiety in this compound is a prime target for asymmetric reduction to a chiral secondary alcohol. A variety of well-established chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP, P-Phos), or organocatalysts (e.g., Corey-Bakshi-Shibata catalysts), could be employed. The choice of catalyst and reaction conditions would be crucial in determining the enantioselectivity of the reduction.

| Catalyst System | Expected Product | Potential Enantiomeric Excess (e.e.) |

| Ru-BINAP | (R)- or (S)-2-(3-cyano-alpha-hydroxybenzyl)-4-methylpyridine | High |

| Corey-Bakshi-Shibata (CBS) | (R)- or (S)-2-(3-cyano-alpha-hydroxybenzyl)-4-methylpyridine | High |

Asymmetric Nucleophilic Addition: The carbonyl group is also susceptible to asymmetric nucleophilic addition. The use of chiral organometallic reagents or the addition of achiral nucleophiles in the presence of a chiral Lewis acid or organocatalyst could lead to the formation of chiral tertiary alcohols with high enantiopurity.

Derivatization of the Pyridine Ring: While the benzoyl group offers a more direct handle for introducing chirality, stereoselective reactions on the pyridine ring or the methyl group could also be envisioned. For instance, asymmetric C-H activation or functionalization of the methyl group could introduce a stereocenter.

Substrate-Controlled Diastereoselective Reactions

If a chiral center is already present in a derivative of this compound, it can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity relies on the existing stereocenter to direct the approach of reagents, leading to the preferential formation of one diastereomer. For example, if the ketone is reduced to a chiral alcohol, this new stereocenter can direct subsequent modifications of the molecule.

While specific experimental data for the stereochemical derivatization of this compound is lacking, the principles outlined above represent the current state-of-the-art in asymmetric synthesis and would be the foundational strategies for any future research in this area. The successful application of these methods would be essential for unlocking the full potential of this chemical scaffold.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound is not publicly available. Synthesis and characterization reports detailing the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this precise molecule could not be located.

Therefore, the following article cannot be generated with the detailed, scientifically accurate research findings and data tables as requested in the prompt's outline. To provide such an analysis would require access to the actual spectra of the compound, which are not present in the searched sources.

While data exists for related fragments and isomers, such as 4-methylpyridine (B42270), 3-cyanobenzonitrile, and other positional isomers like 2-(4-Cyanobenzoyl)-5-methylpyridine, extrapolating this information to create a definitive analysis for this compound would be speculative and would not meet the required standard of scientific accuracy.

For a scientifically rigorous article as outlined, the compound would need to be synthesized and its spectroscopic properties characterized through experimental analysis.

Advanced Spectroscopic Characterization Techniques for 2 3 Cyanobenzoyl 4 Methylpyridine Research

X-ray Crystallography for Solid-State Structure Determination

While a specific crystallographic information file (CIF) for 2-(3-Cyanobenzoyl)-4-methylpyridine is not publicly available in the searched resources, the principles of such an analysis can be described. A single-crystal X-ray diffraction study would provide the fundamental data for a detailed structural characterization.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Should the crystal structure of this compound be determined, a detailed analysis of its intramolecular geometry would be possible. This would involve the examination of key structural parameters.

Expected Bond Lengths and Angles: Based on known values for similar molecular fragments, one can anticipate the approximate bond lengths and angles. For instance, the C-C bond lengths within the pyridine (B92270) and benzene (B151609) rings would be expected to be in the range of 1.36–1.40 Å, characteristic of aromatic systems. The C-N bonds in the pyridine ring would also have lengths typical for aromatic heterocycles. The cyano group (C≡N) exhibits a characteristic triple bond length of approximately 1.14–1.16 Å. nih.gov The bond lengths and angles of the benzoyl group would be consistent with those of other aromatic ketones.

A hypothetical data table for selected bond lengths and angles is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å/°) |

| Bond Length | C(ar) | C(ar) | - | ~1.39 |

| Bond Length | C(ar) | N(py) | - | ~1.34 |

| Bond Length | C(ar) | C(O) | - | ~1.49 |

| Bond Length | C | O | - | ~1.22 |

| Bond Length | C | C≡N | - | ~1.45 |

| Bond Length | C | N | - | ~1.15 |

| Bond Angle | C(ar) | C(ar) | C(ar) | ~120 |

| Bond Angle | C(ar) | N(py) | C(ar) | ~117 |

| Bond Angle | C(ar) | C(O) | C(ar) | ~120 |

| Bond Angle | C(ar) | C(O) | O | ~120 |

Note: This table is illustrative and contains expected values based on general chemical knowledge. Actual values would be determined experimentally.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces, leading to the formation of a supramolecular architecture. The functional groups present in this compound, namely the pyridine nitrogen, the cyano group, and the aromatic rings, are all capable of participating in significant supramolecular interactions.

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., co-crystallizing with a solvent like water or an alcohol), C-H···N or O-H···N hydrogen bonds could be formed. The cyano group's nitrogen atom can also act as a weak hydrogen bond acceptor.

π-Stacking: The planar aromatic rings (pyridine and cyanophenyl) are expected to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings interact, play a crucial role in stabilizing the crystal lattice. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, and their analysis provides insight into the packing efficiency of the molecules. researchgate.net Studies on related pyridine-containing compounds have shown a preference for offset stacking geometries. researchgate.net

Other Advanced Spectroscopic and Analytical Methods (e.g., UV-Vis Absorption, Raman Spectroscopy)

Beyond X-ray crystallography, other spectroscopic techniques provide valuable information about the electronic and vibrational properties of this compound.

UV-Vis Absorption Spectroscopy: This technique probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The aromatic rings and the carbonyl group are the primary chromophores. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the experimental UV-Vis spectrum. nih.gov For similar cyanostyrylpyridine compounds, absorption maxima have been observed in the range of 300-350 nm. nih.gov The solvent environment can influence the position and intensity of these absorption bands.

Raman Spectroscopy: Raman spectroscopy is a powerful tool for investigating the vibrational modes of a molecule. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide characteristic signals for the C≡N stretching vibration, which is typically found in the 2220-2240 cm⁻¹ region. The position of this band can be sensitive to the electronic environment and intermolecular interactions. Other key vibrational modes that would be observable include the ring breathing modes of the pyridine and benzene rings, and the C=O stretching vibration. nih.gov

A hypothetical table of key spectroscopic data is provided below.

| Technique | Feature | Expected Wavelength/Wavenumber | Assignment |

| UV-Vis Spectroscopy | λmax1 | ~250-280 nm | π→π* transition (aromatic rings) |

| UV-Vis Spectroscopy | λmax2 | ~300-340 nm | n→π* transition (carbonyl), π→π* (conjugated system) |

| Raman Spectroscopy | ν1 | ~2230 cm⁻¹ | C≡N stretching |

| Raman Spectroscopy | ν2 | ~1680 cm⁻¹ | C=O stretching |

| Raman Spectroscopy | ν3 | ~1600, 1580 cm⁻¹ | Aromatic C=C stretching |

| Raman Spectroscopy | ν4 | ~1000 cm⁻¹ | Pyridine ring breathing |

Note: This table is illustrative and contains expected values based on general spectroscopic principles and data for related compounds. Actual values would be determined experimentally.

Computational and Theoretical Investigations of 2 3 Cyanobenzoyl 4 Methylpyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. Were DFT studies to be conducted on 2-(3-Cyanobenzoyl)-4-methylpyridine, they would provide valuable data such as optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability. Such studies would elucidate the three-dimensional arrangement of the atoms and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. An FMO analysis of this compound would identify these key orbitals, providing predictions about the molecule's reactivity, potential sites for nucleophilic and electrophilic attack, and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's kinetic stability and electrical transport properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule. An MD simulation of this compound would illustrate how the molecule folds and changes its shape in different environments, such as in a solvent or interacting with a biological target. This is crucial for understanding how the molecule might adapt its conformation to bind to a receptor. The simulations can reveal stable and transient conformations and the energetic barriers between them.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Affinities and Modes

If this compound were to be investigated as a potential ligand for a specific protein target, molecular docking would be employed to predict its binding affinity and preferred binding mode. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction. The binding mode describes the specific orientation and conformation of the ligand within the receptor's binding site.

Identification of Key Interacting Residues

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is vital for understanding the basis of molecular recognition and for designing more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating various physicochemical properties of the molecules, known as molecular descriptors, with their experimentally determined activities.

The development of predictive QSAR models is a cornerstone of modern medicinal chemistry, enabling the estimation of the biological activity of novel compounds before their synthesis. For derivatives of benzoylpyridine and similar scaffolds, QSAR models are developed to predict a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net

The process begins with a dataset of compounds with known biological activities, which is then divided into a training set and a test set. The training set is used to build the QSAR model, which is subsequently validated using the test set to assess its predictive power. A robust QSAR model for benzodiazepine (B76468) derivatives, for instance, demonstrated a high correlation coefficient (R² value of 0.90) for predicting binding to GABA-A receptors, a key target for this class of drugs. nih.gov The predictive ability of this model was further confirmed with a test set, yielding an R² of 0.86. nih.gov

These models can be two-dimensional (2D-QSAR), relying on descriptors calculated from the 2D structure of the molecules, or three-dimensional (3D-QSAR), which also considers the 3D conformation of the molecules. nih.govmdpi.com For example, a 3D-QSAR study on a series of benzopyranes identified key structural features influencing their activity as P-glycoprotein inhibitors. nih.gov

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model

| Parameter | Value | Description |

| q² | > 0.5 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² | > 0.6 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| pred_r² | > 0.5 | Correlation coefficient for the external test set, indicating the external predictive power of the model. |

| SEE | Low | Standard Error of Estimate, representing the deviation of the predicted values from the experimental values. |

| F-value | High | Fischer's value, indicating the statistical significance of the model. |

This table represents typical statistical benchmarks for a valid QSAR model. Actual values would be derived from specific experimental data.

The core of any QSAR model lies in the correlation of structural descriptors with experimental biological data. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters. For instance, in a QSAR study of N-Benzoyl-N'-Naphtylthiourea derivatives, the anticancer activity was found to be influenced by lipophilic and electronic properties. atlantis-press.com

In another study on benzopyrane analogs, 2D-QSAR analysis revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by generating contour maps that visualize the favorable and unfavorable regions for different properties around the molecular scaffold. mdpi.com These maps can guide the modification of existing molecules to enhance their biological activity.

Table 2: Common Structural Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic aspects of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule. nih.gov |

| Hydrophobic | LogP, Water solubility | Describe the lipophilicity and hydrophilicity of the molecule. |

| Topological | Connectivity indices, Shape indices | Describe the atomic connectivity and shape of the molecule. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.govresearchgate.netbsb-muenchen.de

For scaffolds related to this compound, pharmacophore models would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For example, a pharmacophore model for benzodiazepine derivatives identified two H-bond acceptors, two aromatic rings, and a hydrophobic group as crucial for their activity. nih.gov

Virtual screening campaigns using such pharmacophore models have been successful in identifying novel lead compounds for various targets. nih.gov For instance, a pharmacophore-based virtual screening approach was employed to discover new inhibitors for VEGFR 2, a key target in cancer therapy. nih.gov The identified hits from the virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity to the target protein before being synthesized and tested experimentally. This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the drug discovery process by prioritizing the most promising candidates from vast chemical libraries. nih.govyoutube.com

Exploration of 2 3 Cyanobenzoyl 4 Methylpyridine in Broader Chemical Applications

Role as a Ligand in Coordination Chemistry

There is no available scientific literature detailing the use of 2-(3-Cyanobenzoyl)-4-methylpyridine as a ligand in coordination chemistry. The synthesis and characterization of metal complexes involving this specific compound have not been reported. Similarly, its application in the formation of coordination polymers is not documented in existing research.

A search of scientific databases yields no studies on the synthesis or characterization of metal complexes specifically with this compound.

There are no published reports on the incorporation of this compound into coordination polymers.

Catalytic Applications

No research has been found that investigates the catalytic applications of this compound.

There is no information available regarding the use of this compound in homogeneous catalysis.

No photocatalysis studies specifically involving this compound have been published.

Applications in Materials Science

Detailed research on the applications of this compound in materials science is not present in the current body of scientific literature.

Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics has seen a surge in the development of materials for OLEDs, which are now ubiquitous in displays and lighting. nih.gov The performance of these devices hinges on the properties of the organic molecules used, particularly in the emissive layer. Materials incorporating pyridine (B92270) and cyano groups are of significant interest.

Pyridinecarbonitrile derivatives are recognized as effective acceptor units in fluorescent materials. frontiersin.org In the design of emitters for OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF), a molecular architecture that separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. This is often achieved by linking electron-donating and electron-accepting units. researchgate.net

Compounds that feature a pyridine-carbonitrile core act as the acceptor part of the molecule. researchgate.net For instance, derivatives of 3-pyridinecarbonitrile have been successfully developed as highly efficient sky-blue to green TADF emitters. frontiersin.org The introduction of a donor group to the 2-position of the 3-pyridinecarbonitrile core can lead to a significant overlap of frontier molecular orbitals, generating strong intramolecular charge transfer (ICT) interactions essential for efficient TADF. frontiersin.org

Given its structure, this compound incorporates both the pyridine and the cyano-functionalized benzene (B151609) ring, suggesting it could serve as a potent electron-accepting building block. The benzoyl ketone linker adds another layer of functionality, potentially influencing the electronic properties and steric hindrance of the final molecule. While research has focused on carbazole-pyridine-cyanophenyl derivatives iitkgp.ac.in, the fundamental principles suggest that this compound could be a valuable intermediate or component in the synthesis of new, multifunctional p-type (hole-transporting) or n-type (electron-transporting) emissive materials. nih.gov

Table 1: Performance of Selected Pyridine-Carbonitrile-Based TADF Emitters This table presents data for related compounds to illustrate the potential of the chemical class.

| Emitter Name | Emission Color | Maximum External Quantum Efficiency (EQEmax) | CIE Coordinates | Reference |

|---|---|---|---|---|

| 2AcNN | Sky Blue | 12% | (0.19, 0.36) | frontiersin.org |

| 5PXZNN | Green | 16% | Not Specified | frontiersin.org |

| 2PXZNN | Green | 20% | Not Specified | frontiersin.org |

| Py2 | Greenish Blue | 24% | (0.24, 0.49) | frontiersin.org |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells represent a promising, low-cost alternative to traditional silicon-based solar cells. researchgate.net Their efficiency is highly dependent on the components, including the sensitizing dye, the semiconductor electrode (commonly TiO₂), and the electrolyte. researchgate.net Pyridine derivatives have been investigated extensively as additives in the electrolyte and as anchoring groups for the dyes themselves. researchgate.netiaea.org

When used as additives, pyridine derivatives can influence the electrochemical properties at the device interfaces. However, some studies have shown that their addition can sometimes lead to the formation of complexes with iodine in the electrolyte, which can decrease the short-circuit photocurrent. researchgate.net

More relevant to the structure of this compound is the use of pyridine moieties within the dye's molecular structure. In D-A-π-A (Donor-Acceptor-π bridge-Acceptor) organic sensitizers, different heterocyclic systems are explored to tune the dye's light-harvesting and electronic properties. researchgate.net The pyridine ring can function as an anchoring group to the TiO₂ surface, facilitating electron injection. The cyano group, particularly in the form of cyanoacrylic acid, is a very common and effective anchoring electron acceptor. researchgate.net

The compound this compound contains the core pyridine structure and a cyano group. While it lacks the typical carboxylic acid or cyanoacrylic acid anchor, its synthesis could be a step toward creating more complex dyes. The cyanobenzoyl portion could be modified to enhance its function as a primary acceptor or part of the π-conjugated system, which is critical for absorbing light and facilitating charge separation.

Chemical Biology Research

The interface of chemistry and biology leverages small molecules to study and manipulate biological processes. The structural features of this compound suggest its potential utility in this domain, particularly as a scaffold for developing molecular probes or for investigating cellular pathways.

Development as Molecular Probes

Molecular probes are essential tools for visualizing and quantifying biological molecules and events in living systems. Fluorescent probes are especially powerful. Heterocyclic compounds are frequently used as the core of these probes. For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective kinase inhibitors that can serve as chemical probes to investigate cellular signaling pathways. nih.gov

The development of fluorescent probes often involves synthesizing molecules whose emission properties change upon interaction with a target. Polypyridyl-substituted BODIPY derivatives, for example, have been created as water-switchable imaging probes that exhibit intense emission in non-aqueous environments like lipid droplets within cells. rsc.org The pyridine component is key to their function.

This compound possesses a pyridine ring, a known component in fluorescent scaffolds. mdpi.com Furthermore, the cyano group can modulate the electronic and photophysical properties of a molecule. The synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has been explored for their fluorescent properties and their use in analyzing pharmaceuticals. researchgate.net Based on these precedents, this compound could serve as a foundational structure for creating novel fluorescent probes, where the benzoyl or cyano group could be further functionalized to introduce specific binding sites for biological targets.

Investigating Cellular Metabolism and Oxidative Stress Responses

Cellular metabolism encompasses all the chemical reactions that maintain the living state of cells. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. pan.olsztyn.pl Small molecules that can modulate metabolic pathways or respond to oxidative stress are valuable research tools. nih.govmdpi.com

The structure of this compound contains a ketone functional group (in the benzoyl moiety). Ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, are known to play a role in cellular energy metabolism and have been shown to be protective against oxidative stress in some contexts. nih.govtufts.edu For example, studies have shown that ketone bodies can decrease the production of ROS in mitochondria. nih.gov Some research suggests that acetoacetate oxidation produces significantly less ROS compared to glucose oxidation. pan.olsztyn.pl

While this compound is structurally far more complex than simple metabolic ketone bodies, its benzoyl ketone feature places it in a broad class of compounds with potential bioactivity. The interaction of complex ketones with cellular machinery is an area of active research. For instance, certain naphthoquinones, which also contain ketone structures, can increase antioxidant capacity in response to oxidative stress. iitkgp.ac.in Therefore, while no direct evidence exists, the potential for this compound to interact with metabolic or oxidative stress pathways, perhaps through interactions with enzymes that process ketone-containing substrates, remains a plausible avenue for future investigation.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Class / Role |

|---|---|

| This compound | Subject of Article |

| 2AcNN | TADF Emitter |

| 5PXZNN | TADF Emitter |

| 2PXZNN | TADF Emitter |

| Py2 | TADF Emitter |

| 246tCzPPC | TADF Emitter |

| Acetoacetate | Ketone Body |

| β-hydroxybutyrate | Ketone Body |

| Naphthoquinones | Natural Compounds with Ketone Groups |

| 1H-pyrazolo[3,4-b]pyridine | Heterocyclic Kinase Inhibitor |

Structure Activity Relationship Sar and Mechanism of Action Moa Research of 2 3 Cyanobenzoyl 4 Methylpyridine

Comprehensive Structure-Activity Relationship (SAR) Studies of the Compound and its Derivatives

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzoylpyridine class, research has identified key structural features that determine potency and selectivity. Studies on related 2-benzoyl-pyridine derivatives have shown potent activity as inhibitors of tubulin polymerization and p38α MAP kinase. nih.govresearchgate.netnih.gov

The activity of benzoylpyridine derivatives is highly sensitive to the nature and position of substituents on both aromatic rings. These effects can be broadly categorized as electronic (influencing charge distribution) and steric (relating to the size and shape of the substituent).

The 3-Cyano Group (Benzoyl Ring): The cyano (–C≡N) group at the meta-position of the benzoyl ring is a potent electron-withdrawing group. This electronic feature can significantly influence the molecule's interaction with a target protein by modulating the polarity of the benzoyl ring and participating in specific dipole-dipole or hydrogen bond interactions. In studies of other inhibitor classes, electron-withdrawing substituents have been crucial for potency. nih.gov The position is also critical; a substituent at the 3-position directs its influence differently within a binding pocket compared to a 2- or 4-position substituent.

The 4-Methyl Group (Pyridine Ring): The methyl (–CH₃) group at the 4-position of the pyridine (B92270) ring has two primary effects. Electronically, it is a weak electron-donating group, which can subtly alter the basicity of the pyridine nitrogen. Sterically, its bulk is a major determinant of how the molecule can fit into a confined binding site. In related 6-aryl-2-benzoyl-pyridine inhibitors of tubulin, the substitution pattern on the pyridine ring was essential for optimizing activity. nih.govacs.org

Table 1: Hypothetical Structure-Activity Relationship of 2-(3-Cyanobenzoyl)-4-methylpyridine Analogs This table illustrates potential SAR trends based on principles from related compounds.

| Compound | R1 (Benzoyl Ring Position 3) | R2 (Pyridine Ring Position 4) | Postulated Effect on Activity | Rationale |

|---|---|---|---|---|

| Target Compound | -CN | -CH₃ | Baseline | Reference compound with electron-withdrawing cyano group and small alkyl group. |

| Analog 1 | -H | -CH₃ | Likely Decreased | Removal of the electron-withdrawing cyano group may lead to loss of key polar interactions. |

| Analog 2 | -F | -CH₃ | Potentially Maintained or Increased | Fluorine is a smaller, electron-withdrawing bioisostere for the cyano group. |

| Analog 3 | -CN | -H | Potentially Increased | Removal of the 4-methyl group reduces steric bulk, possibly allowing better fit in a tight pocket. |

| Analog 4 | -CN | -CF₃ | Variable | Trifluoromethyl group is sterically larger but more strongly electron-withdrawing, effect depends on pocket characteristics. |

The two aromatic rings in this compound are not coplanar. The molecule's conformation is defined by the torsional angles of rotation around the single bonds connecting the carbonyl group to each ring. This three-dimensional shape is critical for biological activity, as the molecule must adopt a specific low-energy conformation to complement the topology of an enzyme's active site.

The preferred conformation is influenced by the substituents. The 4-methyl group on the pyridine ring can create steric hindrance that disfavors certain rotational positions, influencing the angle between the pyridine and benzoyl planes. This "pre-organization" can be advantageous if it aligns with the bound conformation, but detrimental if it does not. For inhibitors that target the colchicine (B1669291) site of tubulin, for example, the relative orientation of the two aromatic rings is a well-established determinant of binding affinity. nih.govacs.org Molecular modeling and X-ray crystallography of related compounds confirm that this dihedral angle is a key parameter for potent inhibition. nih.gov

Elucidation of Molecular Targets and Pathways

The benzoylpyridine scaffold has been successfully employed to develop inhibitors for several important enzyme classes, suggesting plausible molecular targets for this compound.

Based on published research for structurally similar molecules, two prominent potential targets for this compound class are tubulin and p38α MAP kinase.

Tubulin: This protein polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and transport. The 2-benzoylpyridine (B47108) structure is a known motif in colchicine binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. nih.govacs.org A study of 6-aryl-2-benzoyl-pyridines identified compounds with potent antiproliferative activity by this mechanism. nih.gov

p38α Mitogen-Activated Protein (MAP) Kinase: This enzyme is a key component of cellular signaling pathways that regulate inflammatory responses. Benzoylpyridines and benzophenones have been developed as potent and orally active inhibitors of p38α MAP kinase, making this a highly plausible target. researchgate.netnih.gov Inhibition of this kinase can block the production of inflammatory cytokines like TNF-α.

The specific functional groups of this compound would engage in distinct interactions within an enzyme's active site.

Binding at the Tubulin Colchicine Site: In this large, predominantly hydrophobic pocket, the 4-methylpyridine (B42270) and 3-cyanobenzoyl rings would likely occupy different regions of the site, making hydrophobic and van der Waals contacts. The centrally located carbonyl oxygen is a critical hydrogen bond acceptor, often interacting with residues like Asn or Cys. nih.gov The cyano group could provide an additional polar contact point to enhance binding affinity and selectivity.

Binding at the p38α MAP Kinase ATP Pocket: Kinase inhibitors commonly bind to the ATP pocket. The pyridine nitrogen of this compound is well-positioned to act as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met109). researchgate.net The benzoyl ring would extend towards the hydrophobic region of the pocket, while the 4-methyl group would need to be accommodated in a nearby sub-pocket.

Table 2: Potential Molecular Interactions of this compound with Target Enzymes

| Functional Group of Inhibitor | Potential Interaction Type | Possible Interacting Residue (Tubulin) | Possible Interacting Residue (p38α Kinase) |

|---|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | - | Hinge Region Backbone (e.g., Met) |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Asn, Cys, Leu | Catalytic Lys, Gatekeeper Thr |

| 3-Cyano Group | Polar / H-Bond Acceptor | Thr, Val, Lys | Solvent-exposed region, Lys, Arg |

| Benzoyl Ring | Hydrophobic / π-π Stacking | Leu, Val, Ala | Leu, Val, Phe |

| 4-Methylpyridine Ring | Hydrophobic / π-π Stacking | Cys, Leu, Ala | Tyr (Gatekeeper), Leu, Val |

Mechanistic Insights into Biological Modulation

The mechanism by which this compound modulates biological systems stems directly from its interaction with specific molecular targets. For the most likely targets, the mechanism would be competitive, non-covalent inhibition.

Inhibition of Tubulin Polymerization: By binding to the colchicine site on β-tubulin, the compound would physically prevent the tubulin dimers from assembling into microtubules. This disruption of microtubule dynamics leads to a cascade of downstream effects, including the arrest of the cell cycle at the G2/M phase and the induction of apoptosis (programmed cell death), which is a key mechanism for anticancer agents. nih.govacs.org

Competitive ATP Inhibition of p38α Kinase: By binding in the ATP pocket, the inhibitor would prevent the enzyme's natural substrate, ATP, from binding. This blocks the phosphotransferase activity of the kinase, thereby shutting down the downstream signaling cascade that leads to the production of inflammatory cytokines. researchgate.netnih.gov This is the primary mechanism for small-molecule kinase inhibitors.

A further mechanistic possibility, though less common for this scaffold, involves the nitrile group. In some contexts, nitrile "warheads" can act as reversible covalent inhibitors by reacting with a nucleophilic residue, such as a cysteine, in an enzyme's active site. This would represent a different mode of inhibition from the competitive non-covalent binding typically seen with benzoylpyridine kinase and tubulin inhibitors.

Finally, related thiosemicarbazone derivatives of 2-benzoylpyridine have been shown to "hijack" the function of the P-glycoprotein (Pgp) efflux pump in multidrug-resistant cancer cells, forming copper complexes that generate reactive oxygen species and induce lysosomal membrane permeabilization. nih.gov This highlights the potential for the core benzoylpyridine structure to participate in more complex biological modulation mechanisms depending on its derivatization.

Inhibition or Activation of Enzymatic Activities

There is no publicly available data detailing the inhibitory or activatory effects of this compound on any specific enzymes.

Influence on Gene Expression and Cellular Functions

No studies have been published that investigate the impact of this compound on gene expression or other cellular functions.

Participation in Redox Reactions within Biological Systems

Information regarding the involvement of this compound in biological redox reactions is not available in the current scientific literature.

Comparative Studies with Structurally Related Active Compounds

No comparative studies featuring this compound and its structurally related active compounds have been found in public research databases.

Q & A

Basic Research Questions

Q. What are robust synthetic routes for preparing 2-(3-cyanobenzoyl)-4-methylpyridine, and how can reaction efficiency be optimized?

- Methodology :